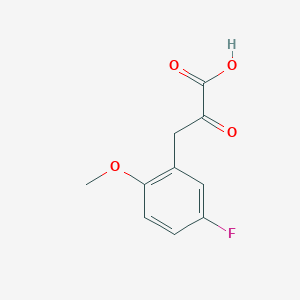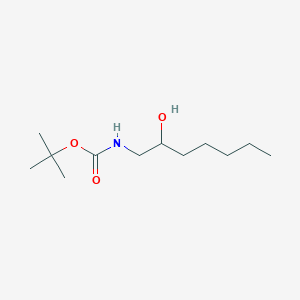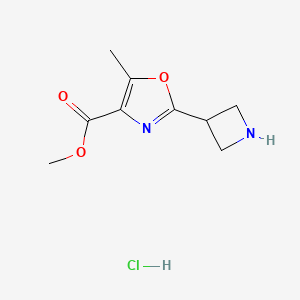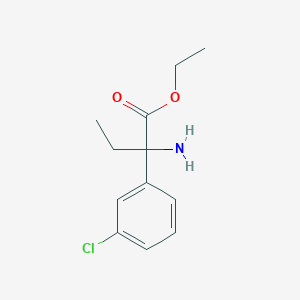![molecular formula C17H14N2O5S B13577363 2-oxo-N-[(4-sulfamoylphenyl)methyl]-2H-chromene-3-carboxamide](/img/structure/B13577363.png)
2-oxo-N-[(4-sulfamoylphenyl)methyl]-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-oxo-N-[(4-sulfamoylphenyl)methyl]-2H-chromene-3-carboxamide is a synthetic compound known for its diverse applications in medicinal chemistry. It is characterized by the presence of a chromene core, a sulfamoylphenyl group, and a carboxamide moiety. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-[(4-sulfamoylphenyl)methyl]-2H-chromene-3-carboxamide typically involves the reaction of coumarin derivatives with sulfanilamide. One common method includes the condensation of coumarin-3-carboxylic acid with sulfanilamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
化学反应分析
Types of Reactions
2-oxo-N-[(4-sulfamoylphenyl)methyl]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its anticancer activity, particularly against breast cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-oxo-N-[(4-sulfamoylphenyl)methyl]-2H-chromene-3-carboxamide involves the inhibition of specific enzymes and pathways. For instance, it has been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH regulation within the tumor microenvironment, leading to reduced cell proliferation and increased apoptosis .
相似化合物的比较
Similar Compounds
2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl]benzene-1-sulfonamide: Known for its anti-inflammatory properties.
1-(2-methyl-5-nitrophenyl)-5-oxo-N-(3-sulfamoylphenyl)pyrrolidine-3-carboxamide: Exhibits significant antibacterial activity.
Uniqueness
2-oxo-N-[(4-sulfamoylphenyl)methyl]-2H-chromene-3-carboxamide stands out due to its dual antimicrobial and anticancer activities. Its ability to inhibit carbonic anhydrase IX selectively makes it a promising candidate for targeted cancer therapy .
属性
分子式 |
C17H14N2O5S |
|---|---|
分子量 |
358.4 g/mol |
IUPAC 名称 |
2-oxo-N-[(4-sulfamoylphenyl)methyl]chromene-3-carboxamide |
InChI |
InChI=1S/C17H14N2O5S/c18-25(22,23)13-7-5-11(6-8-13)10-19-16(20)14-9-12-3-1-2-4-15(12)24-17(14)21/h1-9H,10H2,(H,19,20)(H2,18,22,23) |
InChI 键 |
XFYVUTWRZYOMNA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]piperidine](/img/structure/B13577288.png)
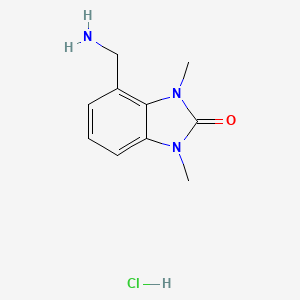
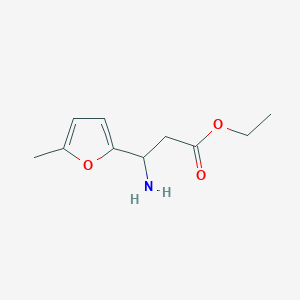
![(2R,5S)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13577296.png)
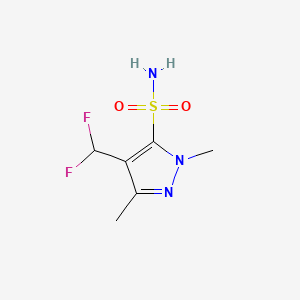
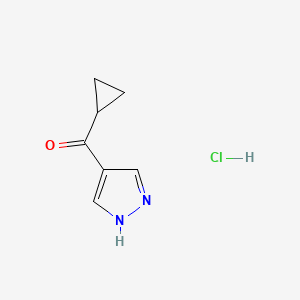
![4-chloro-1-methoxy-2-[(E)-2-nitroethenyl]benzene](/img/structure/B13577305.png)
